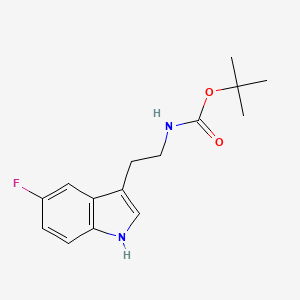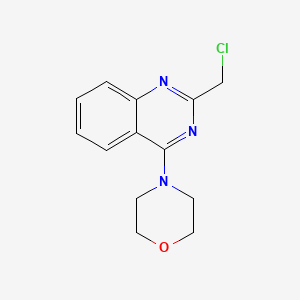
3-(1-isopropyl-1H-indol-3-yl)propanoic acid
Übersicht
Beschreibung
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound with the CAS Number: 1284954-96-6 . It has a molecular weight of 231.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3, (H,16,17) . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
Research demonstrates that compounds related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, particularly Schiff bases derived from similar indole structures, show significant antimicrobial activity. A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) on Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid confirmed their remarkable antimicrobial properties, including antibacterial and antifungal activities, and even anti-tubercular potential (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Applications in Synthesis and Crystal Structure Analysis
The crystal structure of compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been analyzed to understand the molecular geometry and interactions. Such analyses contribute to the development of pharmaceuticals and food industry applications, as discussed in studies by Li, Liang, and Tai (2009) (Li, Liang, & Tai, 2009).
Enzyme Inhibition for Therapeutic Applications
Indole-based compounds, including variations of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, have been found to inhibit enzymes like cytosolic phospholipase A2α. This is crucial for developing treatments for conditions like asthma. Tomoo et al. (2014) provided insights into the synthesis and biological evaluation of these compounds as enzyme inhibitors (Tomoo et al., 2014).
Application in Corrosion Inhibition
Compounds structurally similar to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid have been used as corrosion inhibitors for metals. A study by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan (closely related to the compound ) demonstrated their effectiveness in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).
Anticancer Properties
Certain derivatives of indole-based compounds have shown potential in cancer treatment. For instance, Makhmudiyarova et al. (2023) developed a compound with a structure related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid that exhibited high cytotoxic activity against tumor cells and induced apoptosis (Makhmudiyarova et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPGMUMTCROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-isopropyl-1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



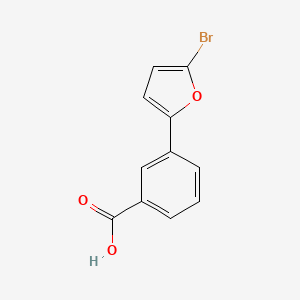
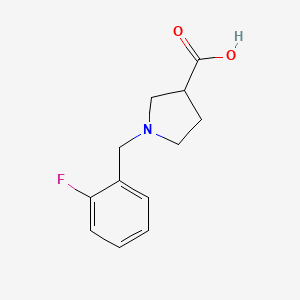
![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
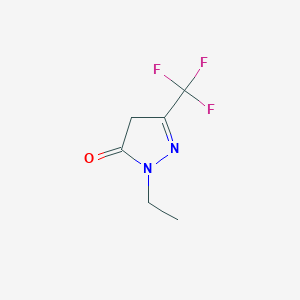

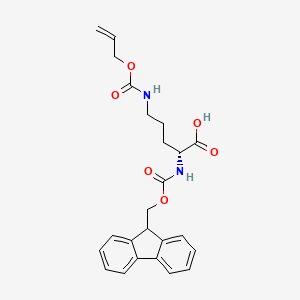
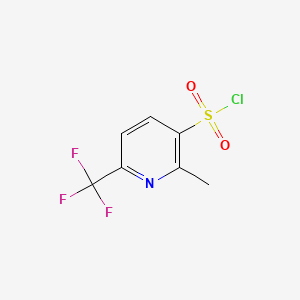


![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
